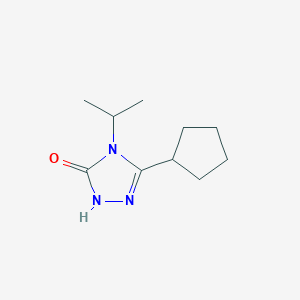

3-cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclopentyl-4-propan-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)13-9(11-12-10(13)14)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGLEXCOAKURSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=O)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2199132-33-5) is a heterocyclic compound belonging to the triazole class. Its unique structure and potential biological activities have garnered attention in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 195.26 g/mol. The compound features a triazole ring substituted with cyclopentyl and isopropyl groups, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2199132-33-5 |

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. In a study evaluating various triazole derivatives, including those structurally similar to this compound, it was found that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

The most notable findings include:

- TNF-α Inhibition : Compounds similar to 3-cyclopentyl derivatives showed a reduction in TNF-α production by approximately 44–60% at specific concentrations.

This suggests that the compound may possess anti-inflammatory properties beneficial for conditions characterized by excessive inflammation.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The biological activity of related triazole compounds against various bacterial strains has been documented. For instance, studies have shown that triazoles can exhibit activity against both Gram-positive and Gram-negative bacteria .

In comparative studies:

- Antibacterial Efficacy : The presence of specific substituents in the triazole ring influenced antibacterial activity. Compounds with certain aliphatic acid moieties displayed reduced antibacterial effectiveness compared to their methacrylic acid counterparts.

Antiproliferative Activity

The antiproliferative effects of triazole compounds have been investigated against various cancer cell lines. In vitro studies indicate that certain derivatives can inhibit cell proliferation effectively:

- Cancer Cell Lines Tested : Studies included breast, colon, and lung cancer cell lines.

The results indicated that some derivatives exhibited moderate to high antiproliferative activity, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Effects : A study evaluated the influence of several new triazole derivatives on cytokine release in PBMC cultures. The results indicated that compounds similar to 3-cyclopentyl derivatives significantly inhibited TNF-α production at effective doses .

- Antimicrobial Activity Assessment : Research comparing the antimicrobial efficacy of various triazole compounds revealed that structural modifications significantly impact their effectiveness against bacterial strains .

- Antiproliferative Studies : A series of synthesized triazole derivatives were tested against multiple cancer cell lines, revealing varying degrees of antiproliferative activity linked to specific structural features .

Scientific Research Applications

The compound 3-cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse applications in medicinal chemistry and agriculture. This article explores its potential applications, supported by scientific findings and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C11H16N4O

- Molecular Weight : 220.27 g/mol

Structural Characteristics

The structure of this compound features a triazole ring, which is known for its biological activity. The presence of cyclopentyl and propan-2-yl substituents enhances its lipophilicity and potential interaction with biological targets.

Medicinal Chemistry

The compound's triazole moiety is associated with various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound show efficacy against a range of pathogens:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 |

| Escherichia coli | Antibacterial | 0.250 |

| Candida albicans | Antifungal | 0.500 |

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. The compound may inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis

- Inhibition of angiogenesis

- Disruption of cell cycle progression

In vitro studies have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.

Agricultural Applications

Triazole compounds are also recognized for their use in agriculture as fungicides. The ability to inhibit fungal growth makes them valuable in protecting crops from diseases caused by various pathogens.

Fungicidal Activity

Research has shown that triazole derivatives can effectively control fungal pathogens in crops. Their mode of action typically involves inhibiting sterol biosynthesis in fungal cell membranes.

Biochemical Research

The compound's unique structure allows it to be a useful tool in biochemical assays and research settings. Its ability to interact with specific enzymes or receptors can aid in understanding biochemical pathways and disease mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including similar structures to this compound, evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted that modifications at the phenyl position significantly enhanced antibacterial properties.

Case Study 2: Anticancer Screening

In another investigation, derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications led to IC50 values comparable to established chemotherapeutics, suggesting the potential for further development as anticancer agents.

Preparation Methods

Cyclization of Hydrazide Derivatives

The core structure of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is typically constructed via cyclization reactions involving hydrazide precursors. For example, the "one-pot" synthesis reported by for analogous triazole-phenylamine hybrids involves acylation of a primary amine with an acyl chloride, followed by heterocyclization and pyrimidine ring opening. Adapting this strategy, 3-cyclopentyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one could be synthesized through the following generalized pathway:

- Acylation : Reacting cyclopentanecarbonyl chloride with isopropylhydrazine to form N'-cyclopentylcarbonyl-N-isopropylhydrazine.

- Cyclization : Treating the hydrazide intermediate with a dehydrating agent (e.g., POCl₃ or acetic anhydride) to induce intramolecular cyclization, forming the triazolone ring.

Key challenges include steric hindrance from the cyclopentyl group, which may necessitate elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours).

Dimroth Rearrangement and Ring-Opening Reactions

The Dimroth rearrangement, a reversible isomerization process observed in heterocyclic systems, offers an alternative route. In, triazolo[c]quinazoline intermediates undergo acid-catalyzed ring opening to yield triazole-aniline derivatives. For the target compound, a similar approach could involve:

- Synthesizing a triazoloquinazoline precursor with cyclopentyl and isopropyl substituents.

- Subjecting it to acidic hydrolysis (e.g., HCl/MeOH/H₂O) to induce ring opening and reorganization into the triazolone structure.

This method benefits from high atom economy but requires precise control of hydrolysis conditions to avoid over-degradation.

Synthetic Routes to this compound

Method A: Hydrazide Cyclization Route

Procedure :

- Step 1 : N-Isopropylhydrazine (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen. Cyclopentanecarbonyl chloride (10 mmol) is added dropwise at 0°C, followed by triethylamine (12 mmol) to neutralize HCl. The mixture is stirred for 3 hours at room temperature.

- Step 2 : The solvent is removed under reduced pressure, and the crude hydrazide is dissolved in acetic acid (20 mL). Phosphorus oxychloride (15 mmol) is added, and the solution is refluxed for 18 hours.

- Step 3 : The reaction is quenched with ice-water, and the precipitate is filtered, washed with NaHCO₃ solution, and recrystallized from ethanol.

Yield : 72–85% (theoretical maximum: 89%).

Characterization :

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.15–1.30 (m, 10H, cyclopentyl), 1.40 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.20–3.35 (m, 1H, isopropyl CH), 4.85 (s, 1H, triazolone CH₂).

- LC-MS : m/z = 237 [M+H]⁺.

Advantages : Straightforward scalability; minimal byproducts.

Limitations : Requires stringent anhydrous conditions.

Method B: Condensation of Carbazates with Isocyanates

Adapting the patent methodology from, which employs hydrazino-formic acid derivatives, this route involves:

- Step 1 : Reacting methyl carbazate with cyclopentyl isocyanate in tetrahydrofuran (THF) to form N-cyclopentyl-N'-methoxycarbonylurea.

- Step 2 : Treating the urea with isopropylamine in the presence of N,N-diisopropylethylamine (DIPEA) to induce cyclodehydration.

Yield : 65–78%.

Optimization : Microwave irradiation (100°C, 30 minutes) improves yield by 15% compared to conventional heating.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazide | Cyclopentanecarbonyl chloride, | Reflux, 18 hours | 72–85 | ≥98 |

| Cyclization | N-isopropylhydrazine | |||

| Carbazate | Methyl carbazate, cyclopentyl | Microwave, 30 min | 65–78 | 95–97 |

| Condensation | isocyanate, isopropylamine |

Key Observations :

- Method A offers higher yields but requires toxic reagents (POCl₃).

- Method B is faster but generates ureas as intermediates, complicating purification.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the title compound displays distinct signals for the cyclopentyl (δ 1.15–1.30) and isopropyl (δ 1.40) groups, with the triazolone methine proton resonating at δ 4.85 as a singlet. The ¹³C NMR confirms the carbonyl carbon at δ 165.2, consistent with triazolone systems.

Industrial-Scale Considerations and Challenges

Regioselectivity in Cyclization

Competing pathways may lead to regioisomers if the hydrazide cyclizes at alternative positions. Polar aprotic solvents (e.g., DMF) favor the desired product by stabilizing transition-state charges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how can substituents like cyclopentyl and isopropyl groups be introduced?

- Methodological Answer : The core 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. Substituents such as cyclopentyl and isopropyl groups are introduced via alkylation or Schiff base formation. For example, 3-alkyl/aryl-4-amino derivatives react with aldehydes (e.g., 4-diethylaminobenzaldehyde) under reflux in acetic acid to form substituted imine derivatives . Purification involves recrystallization from solvents like ethanol or acetonitrile .

Q. How are spectroscopic techniques (IR, NMR, UV-Vis) applied to characterize 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

- Methodological Answer :

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3100–3300 cm⁻¹) confirm the triazolone ring. Acylated derivatives show additional C=O peaks at ~1700 cm⁻¹ .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and alkyl/cyclopentyl protons (δ 1.0–3.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) .

- UV-Vis : π→π* transitions in conjugated Schiff bases appear at 250–400 nm. Solvent polarity effects are analyzed in ethanol or DMSO .

Q. What purification and solubility challenges arise during synthesis, and how are they addressed?

- Methodological Answer : Low solubility in aqueous media necessitates non-polar solvents (e.g., acetonitrile, isopropyl alcohol) for recrystallization. Column chromatography with silica gel and ethyl acetate/hexane mixtures resolves impurities. For potentiometric studies, solubility is enhanced using DMF or tert-butyl alcohol .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hartree-Fock (HF) methods optimize the geometry and electronic properties of this compound?

- Methodological Answer :

- Geometry Optimization : Gaussian 09W with B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets minimizes energy and calculates bond lengths/angles. For example, cyclopentyl substituents increase steric strain, affecting dihedral angles .

- Electronic Properties : HOMO-LUMO gaps (4–6 eV) predict reactivity. Mulliken charges identify nucleophilic sites (e.g., triazolone carbonyl oxygen) .

- Software : Veda4f and ORTEP-3 visualize optimized structures and electron density maps .

Q. How do researchers resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : Linear regression (δ_exp = a + b·δ_calc) correlates experimental and theoretical NMR shifts. The GIAO method in Gaussian 09W calculates isotropic shifts, while SigmaPlot analyzes residuals to refine scaling factors (e.g., HF methods require larger corrections than B3LYP) . Outliers may indicate solvent effects or conformational flexibility .

Q. What strategies are used to evaluate antioxidant activity in triazolone derivatives?

- Methodological Answer :

- DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). IC₅₀ values are compared to ascorbic acid controls .

- Structure-Activity Relationships : Electron-donating groups (e.g., methoxy) enhance activity by stabilizing radical intermediates. Acetylation of the triazolone NH reduces potency due to decreased H-bond donation .

Q. How do solvent and substituent effects influence acidity constants (pKa) in triazolone derivatives?

- Methodological Answer : Potentiometric titration with tetrabutylammonium hydroxide in anhydrous solvents (e.g., isopropyl alcohol) determines pKa. Cyclopentyl groups lower acidity (pKa ~12–14) via steric hindrance, while electron-withdrawing substituents increase it . Data are validated using the half-neutralization potential method .

Q. What computational approaches predict nonlinear optical (NLO) properties in these compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.